
2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide
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Overview
Description
2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as 2,6-dimethyl-4-(2-methylpropyl)thiosemicarbazide and appropriate oxidizing agents.
Reaction Conditions: These reactions are often carried out in solvents like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Purification Steps: Including crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thiadiazine ring to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted thiadiazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites.
Modulate Receptor Function: By acting as an agonist or antagonist.
Pathways Involved: Specific pathways may include oxidative stress response, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(2-methylpropyl)-1,2,6-thiadiazine-3,5-dione: Lacks the 1,1-dioxide functionality.
2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione: Similar structure but different oxidation state.
Uniqueness
2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide is unique due to its specific substitution pattern and oxidation state, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2,6-Dimethyl-4-(2-methylpropyl)-2H-1,2,6-thiadiazine-3,5(4H,6H)-dione 1,1-dioxide (CAS Number: 83789-16-6) is a compound within the thiadiazine family. This heterocyclic compound has garnered attention due to its potential biological activities, including antipyretic, analgesic, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of the compound is C9H16N2O4S with a molecular weight of 248.299 g/mol. Key physical properties include:
- Density : 1.247 g/cm³
- Boiling Point : 338.5 °C at 760 mmHg
- Flash Point : 158.5 °C
Antipyretic and Analgesic Effects
Research has indicated that derivatives of thiadiazines exhibit significant antipyretic and analgesic activities. A study evaluated the efficacy of various thiadiazine derivatives including our compound in animal models, demonstrating a notable reduction in fever and pain responses compared to control groups .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antipyretic | Significant reduction in fever in animal models | |
Analgesic | Decreased pain response in tested subjects | |
Anti-inflammatory | Inhibition of inflammatory markers |
The biological activity of thiadiazines is often attributed to their interaction with various biochemical pathways. The compound acts as a selective modulator of certain receptors and enzymes involved in inflammatory processes. Specifically, it has been shown to influence the activity of heat shock proteins (Hsp70), which are crucial for cellular stress responses and protein aggregation .
Study on Neurodegenerative Diseases
A notable study investigated the potential of thiadiazine derivatives as bioisosteric analogs for compounds used in treating neurodegenerative diseases. The study found that certain analogs exhibited superior effects on reducing protein aggregation associated with conditions like Alzheimer's disease compared to established treatments .
In Vitro Assays
In vitro assays demonstrated that the compound could inhibit specific cellular pathways linked to inflammation and pain. For example, hydroxamic acid derivatives derived from thiadiazines showed significant inhibition of histone deacetylases (HDACs), which play a role in gene expression related to inflammation .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Research into SAR has revealed that alterations at specific positions on the thiadiazine ring can lead to increased potency against targeted biological pathways .
Properties
CAS No. |
83789-16-6 |
---|---|
Molecular Formula |
C9H16N2O4S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylpropyl)-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C9H16N2O4S/c1-6(2)5-7-8(12)10(3)16(14,15)11(4)9(7)13/h6-7H,5H2,1-4H3 |
InChI Key |
ARZYMIPWIGSPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(S(=O)(=O)N(C1=O)C)C |
Origin of Product |
United States |
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